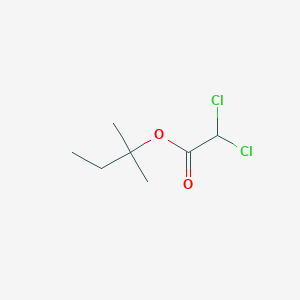
Acetic acid, dichloro, 1,1-dimethylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, dichloro, 1,1-dimethylpropyl ester: is a chemical compound with the molecular formula C7H12Cl2O2 and a molecular weight of 199.075 . It is an ester derivative of acetic acid, characterized by the presence of two chlorine atoms and a 1,1-dimethylpropyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, dichloro, 1,1-dimethylpropyl ester typically involves the esterification of acetic acid with dichloro-1,1-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Acetic acid, dichloro, 1,1-dimethylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield acetic acid and dichloro-1,1-dimethylpropanol.
Substitution Reactions: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Acetic acid and dichloro-1,1-dimethylpropanol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Acetic acid, dichloro, 1,1-dimethylpropyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine:
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of acetic acid, dichloro, 1,1-dimethylpropyl ester involves its reactivity as an ester and the presence of chlorine atoms. The ester group can undergo hydrolysis, while the chlorine atoms can participate in substitution reactions. These reactions are facilitated by the molecular structure and the presence of reactive sites .
Comparaison Avec Des Composés Similaires
- Acetic acid, dichloro-, methyl ester
- Acetic acid, 1,1-dimethylethyl ester
- Acetic acid, chloro-, 1,1-dimethylethyl ester
Comparison: Acetic acid, dichloro, 1,1-dimethylpropyl ester is unique due to the presence of two chlorine atoms and a 1,1-dimethylpropyl group. This structural feature imparts distinct reactivity and properties compared to other similar esters. For example, the dichloro substitution enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
90380-53-3 |
|---|---|
Formule moléculaire |
C7H12Cl2O2 |
Poids moléculaire |
199.07 g/mol |
Nom IUPAC |
2-methylbutan-2-yl 2,2-dichloroacetate |
InChI |
InChI=1S/C7H12Cl2O2/c1-4-7(2,3)11-6(10)5(8)9/h5H,4H2,1-3H3 |
Clé InChI |
LNEQKJQITSWMMZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)OC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
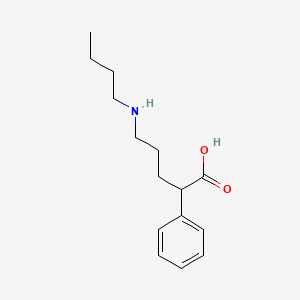
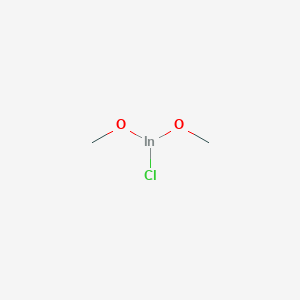
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)

![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)
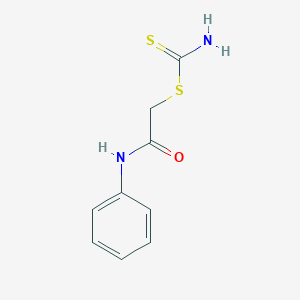
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
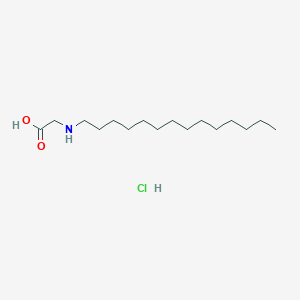
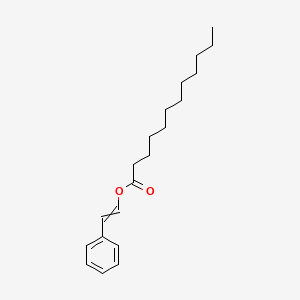
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
